molecular formula C13H26N2O B8629244 1-tert-Butyl-3-ethyl-3,5,5-trimethylpiperazin-2-one CAS No. 90016-96-9

1-tert-Butyl-3-ethyl-3,5,5-trimethylpiperazin-2-one

Cat. No. B8629244
Key on ui cas rn: 90016-96-9
M. Wt: 226.36 g/mol
InChI Key: FONNYDACTANTGT-UHFFFAOYSA-N
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Patent
US06664353B2

Procedure details

In analogy to Example B21, 1,1-dimethyl-2-t-butylaminoethylamin, methylethylketon, chloroform and NaOH are reacted to give the raw title compound (99%) as an yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:10])([CH3:9])[CH2:3][NH:4][C:5]([CH3:8])([CH3:7])[CH3:6].[CH3:11][C:12]([CH2:14][CH3:15])=O.[OH-:16].[Na+].[CH:18](Cl)(Cl)Cl>>[C:5]([N:4]1[CH2:3][C:2]([CH3:9])([CH3:1])[NH:10][C:12]([CH2:14][CH3:15])([CH3:18])[C:11]1=[O:16])([CH3:8])([CH3:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CNC(C)(C)C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1C(C(NC(C1)(C)C)(C)CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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